3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one
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Overview
Description
3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a dihydropyridazinone core, and substituted phenyl groups, which contribute to its diverse chemical reactivity and biological activities.
Mechanism of Action
Mode of Action
Based on its structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is difficult to determine the exact biochemical pathways it affects. Given its structural similarity to other known compounds, it may affect pathways related to signal transduction, cell proliferation, or apoptosis .
Pharmacokinetics
Based on its chemical properties, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information about its primary targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could denature the compound, reducing its efficacy. Similarly, the presence of other molecules could compete with the compound for its target, affecting its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate nitrile oxides with hydrazides under mild conditions.
Introduction of the dihydropyridazinone core: This step often involves the condensation of hydrazine derivatives with diketones or ketoesters.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-fluorophenylboronic acid
- 3-chloro-4-fluorophenylpiperazine
- 1-(3-chloro-4-fluorophenyl)-3-(3-trifluoromethylphenyl)thiourea
Uniqueness
Compared to similar compounds, 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the 1,2,4-oxadiazole ring and the dihydropyridazinone core contribute to its versatility in various applications.
Properties
IUPAC Name |
3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN4O2/c19-13-10-11(6-7-14(13)20)17-21-18(26-23-17)16-15(25)8-9-24(22-16)12-4-2-1-3-5-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIAXOYLWARUMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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